molecular formula C12H11N3O3 B3238149 7-(4-Methyl-imidazol-1-yl)-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione CAS No. 1402004-16-3

7-(4-Methyl-imidazol-1-yl)-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione

Cat. No.: B3238149
CAS No.: 1402004-16-3
M. Wt: 245.23 g/mol
InChI Key: OHSVUZLFGBAXDD-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .


Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . An emphasis has been placed on the bonds constructed during the formation of the imidazole .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is an amphoteric in nature i.e., it shows both acidic and basic properties .

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .

Properties

IUPAC Name

7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[2,1-c][1,4]oxazine-1,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c1-8-6-14(7-13-8)9-2-3-10-12(17)18-5-4-15(10)11(9)16/h2-3,6-7H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSVUZLFGBAXDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C=N1)C2=CC=C3C(=O)OCCN3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1402004-16-3
Record name 3,4-Dihydro-7-(4-methyl-1H-imidazol-1-yl)pyrido[2,1-c][1,4]oxazine-1,6-dione
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Synthesis routes and methods

Procedure details

N,N-Dimethylformamide (850 mL) was added to a mixture of 5-(4-methyl-1H-imidazol-1-yl)-6-oxo-1,6-dihydropyridine-2-carboxylic acid hydrochloride salt (C3) (65 g, 250 mmol), 1,2-dibromoethane (52.5 g, 280 mmol) and cesium carbonate (124 g, 381 mmol), and the reaction mixture was heated to 90° C. for 6 hours. After allowing the reaction to cool to room temperature, the mixture was filtered through Celite, and the filtrate was concentrated in vacuo. The residue was dissolved in dichloromethane (500 mL), washed with saturated aqueous sodium chloride solution (100 mL), washed with water (50 mL), dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting solid was washed with acetonitrile to provide the product. Yield: 46.5 g, 190 mmol, 76%. 1H NMR (400 MHz, CDCl3) δ 2.30 (d, J=0.8 Hz, 3H), 4.38-4.42 (m, 2H), 4.66-4.70 (m, 2H), 7.15-7.17 (m, 1H), 7.43 (AB quartet, JAB=7.7 Hz, ΔνAB=33.4 Hz, 2H), 8.33 (d, J=1.4 Hz, 1H).
Quantity
52.5 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
124 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-Methyl-imidazol-1-yl)-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione
Reactant of Route 2
Reactant of Route 2
7-(4-Methyl-imidazol-1-yl)-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione
Reactant of Route 3
Reactant of Route 3
7-(4-Methyl-imidazol-1-yl)-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione
Reactant of Route 4
Reactant of Route 4
7-(4-Methyl-imidazol-1-yl)-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione
Reactant of Route 5
7-(4-Methyl-imidazol-1-yl)-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione
Reactant of Route 6
7-(4-Methyl-imidazol-1-yl)-3,4-dihydro-pyrido[2,1-c][1,4]oxazine-1,6-dione

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